

Using "4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride" as a reference standard

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Compound of Interest

Compound Name:	4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride
CAS No.:	81151-57-7
Cat. No.:	B3022440

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Application Note: Quality Control and Analytical Profiling of **4-[(2-Methoxybenzyl)oxy]piperidine Hydrochloride**

Executive Summary

Compound Identity: **4-[(2-Methoxybenzyl)oxy]piperidine Hydrochloride** CAS Number: 81151-57-7 Role: Critical Process Intermediate / Reference Standard Target Class: GPCR Modulators (e.g., 5-HT4 Agonists, Muscarinic Antagonists) and Ion Channel Blockers.

This application note details the protocol for using **4-[(2-Methoxybenzyl)oxy]piperidine Hydrochloride** as a certified reference standard. This compound serves as a pivotal building block in the synthesis of piperidine-ether based therapeutics. Its structural integrity is critical for downstream N-alkylation reactions, where the secondary amine functionality is exploited to couple with diverse pharmacophores.

Chemical Characterization & Properties

Before deploying this standard in analytical workflows, its physicochemical profile must be established to ensure method compatibility.

Property	Specification	Rationale
Molecular Formula	C ₁₃ H ₁₉ NO ₂ · HCl	Salt form ensures water solubility and stability.
Molecular Weight	257.76 g/mol	Essential for molarity calculations in standard prep.
Solubility	Methanol, Water, DMSO	High solubility in polar solvents aids stock solution preparation.
Chromophore	Anisole (Methoxybenzene)	UV Absorbance max ~270-275 nm. Allows UV detection.
pKa (Calc.)	~10.5 (Piperidine NH)	Requires pH control in HPLC (Acidic or High pH) for peak shape.
Hygroscopicity	Moderate to High	HCl salts are often hygroscopic; weigh rapidly or in a glovebox.

Application 1: HPLC Method Development (Impurity Profiling)

Objective: To quantify the purity of the intermediate and detect unreacted starting materials (e.g., 4-Hydroxypiperidine) or side products (e.g., N-benzylated impurities).

Methodology: Reversed-Phase HPLC (RP-HPLC)[2]

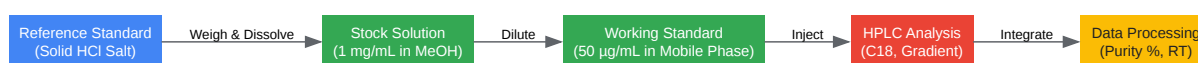
- Principle: Separation based on hydrophobicity. The protonated amine (at acidic pH) will have different retention than neutral impurities.
- Column Selection: C18 (Octadecylsilane) with end-capping to reduce silanol interactions with the amine.

- Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.

Chromatographic Conditions

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) or 10 mM Ammonium Formate (pH 3.0).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:
 - 0-2 min: 5% B (Isocratic hold for polar impurities like 4-OH-piperidine)
 - 2-15 min: 5% -> 60% B (Elution of target ether)
 - 15-20 min: 60% -> 95% B (Wash lipophilic impurities)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 275 nm (targeting the methoxybenzyl ring).
- Temperature: 30°C.

Visualizing the Analytical Workflow:



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Caption: Workflow for preparing and analyzing the reference standard.

Application 2: Reaction Monitoring (N-Alkylation)

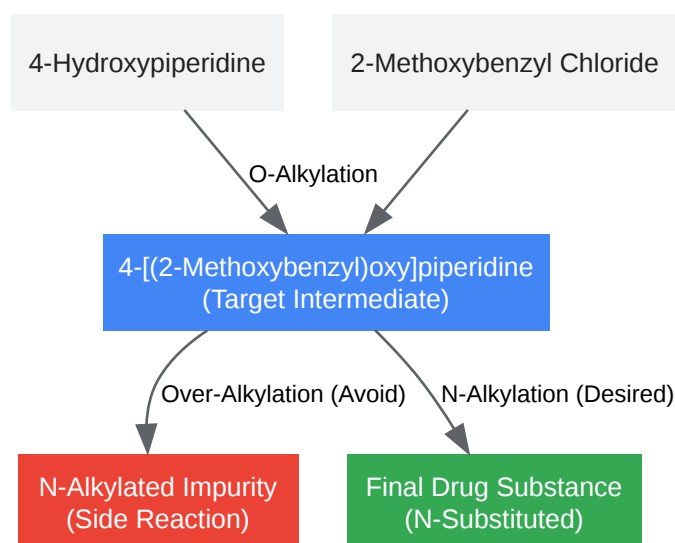
Context: This intermediate is typically reacted with an alkyl halide (R-X) to form the final API.

Reaction: Intermediate (NH) + R-X -> Product (N-R) + HX

Protocol: In-Process Control (IPC)

- Sampling: Take 50 μ L of the reaction mixture.
- Quenching: Dilute into 950 μ L of Methanol (quenches the alkyl halide and solubilizes the salt).
- Analysis: Inject onto the HPLC method described above.
- Success Criteria:
 - Consumption: < 5% of Starting Material (Retention Time ~8-10 min).
 - Formation: > 90% Product (Retention Time > 12 min, typically more lipophilic).

Visualizing the Synthetic Pathway:



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Caption: Synthetic pathway showing the role of the intermediate and potential impurity formation.

Detailed Protocol: Standard Preparation

Objective: Create a stable, accurate stock solution for quantitative analysis.

Step 1: Weighing

- Equilibrate the vial to room temperature.
- Weigh approximately 10.0 mg of **4-[(2-Methoxybenzyl)oxy]piperidine Hydrochloride** into a 10 mL volumetric flask.
- Note: Use an analytical balance with 0.01 mg precision.

Step 2: Dissolution

- Add ~5 mL of Methanol (HPLC Grade).
- Sonicate for 5 minutes to ensure complete dissolution of the salt.
- Dilute to volume with Methanol.
- Concentration: 1.0 mg/mL (Stock A).

Step 3: Working Standard

- Transfer 500 μ L of Stock A into a 10 mL volumetric flask.
- Dilute to volume with Mobile Phase A (Buffer).
- Concentration: 50 μ g/mL.
- Stability: Use within 24 hours. Store at 4°C.

Handling & Stability

- Storage: Store the solid reference standard at -20°C under desiccant. The HCl salt is hygroscopic and can absorb moisture, altering the effective weight.
- Safety: Wear gloves and safety glasses. Avoid inhalation.

References

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Sources

- [1. 4-\[\(2-Methoxybenzyl\)oxy\]piperidine hydrochloride | 81151-57-7 \[chemicalbook.com\]](#)
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